molecular formula C11H9F3N2 B1599956 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 33469-18-0

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1599956
CAS RN: 33469-18-0
M. Wt: 226.2 g/mol
InChI Key: RHUFQNGBEGDCJM-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).


Scientific Research Applications

Corrosion Inhibition

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole and its derivatives have been extensively studied for their efficacy in corrosion inhibition. Notably, derivatives like 1-(p-tolyl)-4-methylimidazole have demonstrated significant inhibitory efficiency for copper corrosion in acidic environments. Their effectiveness is attributed to the low activation energies and adsorptive behaviors following Freundlich-type isotherms. The standard free energies of adsorption indicate physisorption on copper surfaces, suggesting potential mechanisms for corrosion inhibition (Gašparac, Martin, & Stupnišek-Lisac, 2000).

Molecular and Surface Studies

Comprehensive molecular and surface studies have been conducted on imidazole derivatives, including 4,5-diphenyl-2-(p-tolyl)-imidazole. These investigations encompass methods like electrochemical impedance spectroscopy, scanning electron microscopy, and quantum chemical calculations. Such studies aim to understand the corrosion inhibition performance and adsorption properties of these derivatives on different metal surfaces (Singh et al., 2017).

Photophysical Properties

Imidazole derivatives, such as those containing 2-(p-tolyl)-1H-imidazole, have been explored for their photophysical properties. Research in this area is driven by the potential applications of these compounds in various fields, including organic light-emitting diodes (OLEDs) and fluorescence spectral studies. These studies assess the properties like excited-state dipole moment and the impact of solvent polarity on spectral behavior (Jayabharathi, Thanikachalam, Srinivasan, & Perumal, 2012).

Electroluminescence and Semiconductor Applications

The derivatives of 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole are also of interest in the field of electroluminescence and as semiconductors in OLEDs. Their structural design and properties like thermal stability, hole transporting ability, and luminous efficiency are pivotal for the development of high-performance OLEDs (Yuan et al., 2011).

Safety And Hazards

This involves a description of the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.


properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUFQNGBEGDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441439
Record name 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

CAS RN

33469-18-0
Record name 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Dhainaut, A Tizot, E Raimbaud… - Journal of medicinal …, 2000 - ACS Publications
A new series of imidazolyl nitrones spin traps has been synthesized and evaluated pharmacologically. The salient structural feature of these molecules is the presence of an imidazole …
Number of citations: 63 pubs.acs.org
H Ma, X Zhang, L Chen, W Yu - The Journal of Organic Chemistry, 2017 - ACS Publications
N-Alkyl enamines can be transformed into 2,4,5-trisubsituted imidazoles by reacting with (diacetoxyiodo)benzene and TMSN 3 under the catalysis of a copper salt such as Cu(OAc) 2 . …
Number of citations: 26 pubs.acs.org
T Malig - 2020 - open.library.ubc.ca
Understanding chemical processes facilitates reaction optimization to make synthetic procedures more efficient while also enabling reaction discovery. Temporal profiling of chemical …
Number of citations: 2 open.library.ubc.ca

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